molecular formula C21H14ClN3O3S2 B2496576 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 496025-86-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2496576
CAS RN: 496025-86-6
M. Wt: 455.93
InChI Key: AXXVVJIYWKIADN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves multistep chemical reactions. For instance, derivatives like N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid have been synthesized and evaluated for their antitumor activities, demonstrating the versatility and potential of this compound class in drug development (Gangjee et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds often features a folded conformation about specific atomic groups, facilitating intramolecular interactions that stabilize their structures. For example, studies on crystal structures have shown that these compounds can have significant inclinations between different rings in their structure, leading to unique spatial arrangements that could influence their biological activity (Subasri et al., 2016).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, forming new derivatives with potentially enhanced biological activities. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks illustrates the chemical versatility of the core structure found in N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide (Janardhan et al., 2014).

Scientific Research Applications

Antimicrobial Activity

Research on similar thienopyrimidine derivatives has demonstrated significant antimicrobial potency. For example, certain compounds within this class have shown antibacterial efficacy against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) comparable to standard drugs like Gentamicin. Antifungal potency has also been observed, indicating the potential of these compounds in treating microbial infections (Kerru et al., 2019).

Synthesis of Novel Heterocyclic Compounds

The synthetic versatility of thienopyrimidine derivatives allows for the development of a wide range of heterocyclic compounds with potential medicinal applications. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been explored, revealing potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Inhibitory Activities Against Biological Targets

Certain derivatives have been investigated for their inhibitory effects on enzymes and biological processes critical to disease progression. For example, compounds with the thienopyrimidine moiety have been studied as dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), showing efficacy in vitro and potential for treating diseases with aberrant PI3K/mTOR signaling (Stec et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O3S2/c22-13-3-1-12(2-4-13)15-8-29-20-19(15)21(24-10-23-20)30-9-18(26)25-14-5-6-16-17(7-14)28-11-27-16/h1-8,10H,9,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXVVJIYWKIADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

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